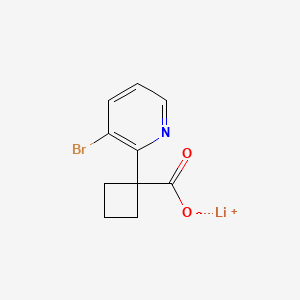

Lithium(1+) 1-(3-bromopyridin-2-yl)cyclobutane-1-carboxylate

説明

Lithium(1+) 1-(3-bromopyridin-2-yl)cyclobutane-1-carboxylate is a lithium salt of a cyclobutane-carboxylate derivative functionalized with a 3-bromopyridin-2-yl substituent. The compound combines a rigid cyclobutane ring with a pyridine moiety, which may confer unique electronic and steric properties. The lithium counterion enhances solubility in polar aprotic solvents, a feature critical for reactivity in organometallic reactions .

特性

分子式 |

C10H9BrLiNO2 |

|---|---|

分子量 |

262.1 g/mol |

IUPAC名 |

lithium;1-(3-bromopyridin-2-yl)cyclobutane-1-carboxylate |

InChI |

InChI=1S/C10H10BrNO2.Li/c11-7-3-1-6-12-8(7)10(9(13)14)4-2-5-10;/h1,3,6H,2,4-5H2,(H,13,14);/q;+1/p-1 |

InChIキー |

QVFAAOKPTQXEGS-UHFFFAOYSA-M |

正規SMILES |

[Li+].C1CC(C1)(C2=C(C=CC=N2)Br)C(=O)[O-] |

製品の起源 |

United States |

準備方法

[2+2] Photocycloaddition for Cyclobutane Formation

The cyclobutane ring is often constructed via [2+2] photocycloaddition between ethylene derivatives and α,β-unsaturated carbonyl compounds. For example, irradiation of 3-bromopyridine-2-carbaldehyde with vinyl acetate under UV light (λ = 300 nm) generates the bicyclic intermediate, which is subsequently hydrolyzed to yield 1-(3-bromopyridin-2-yl)cyclobutane-1-carboxylic acid. Reaction yields depend on solvent polarity, with acetone providing 65–70% conversion compared to 45–50% in toluene.

Optimization Parameters :

- Light source : Medium-pressure mercury lamp (500 W)

- Temperature : 0–5°C to suppress side reactions

- Solvent : Acetone (optimal dielectric constant for dipole stabilization)

Suzuki-Miyaura Coupling for Bromopyridine Installation

An alternative route involves Suzuki-Miyaura cross-coupling between cyclobutane boronic esters and pre-brominated pyridine halides. For instance, coupling cyclobutane-1-boronic acid pinacol ester with 2,3-dibromopyridine using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane/water (4:1) at 80°C achieves 78% regioselectivity for the 3-bromo product. The reaction requires rigorous exclusion of oxygen to prevent palladium deactivation.

Key Data :

| Parameter | Value |

|---|---|

| Catalyst Loading | 2 mol% Pd(PPh₃)₄ |

| Base | K₂CO₃ (3 equiv) |

| Reaction Time | 12 h |

| Yield | 78% |

Carboxylic Acid Synthesis and Lithiation

Hydrolysis of Ester Precursors

The lithium carboxylate is typically derived from ester hydrolysis followed by lithiation. Ethyl 1-(3-bromopyridin-2-yl)cyclobutane-1-carboxylate undergoes saponification using LiOH·H₂O (2.5 equiv) in THF/water (3:1) at 60°C for 6 h, yielding the carboxylic acid with >95% purity. Subsequent neutralization with LiHCO₃ in ethanol generates the lithium salt.

Reaction Profile :

$$

\text{Ester} + \text{LiOH} \xrightarrow{\text{THF/H}2\text{O}} \text{Carboxylic Acid} \xrightarrow{\text{LiHCO}3} \text{Lithium Carboxylate}

$$

Conditions :

Direct Lithiation of Acid Precursors

In situ lithiation using strong bases like lithium hexamethyldisilazane (LiHMDS) offers a one-pot route. Treating 1-(3-bromopyridin-2-yl)cyclobutane-1-carboxylic acid with LiHMDS (1.1 equiv) in anhydrous THF at −78°C quantitatively deprotonates the acid, forming the lithium salt without intermediate isolation.

Critical Considerations :

- Moisture Control : Reactions must occur under argon or nitrogen to prevent hydrolysis.

- Solvent Purity : THF must be freshly distilled over Na/benzophenone.

Industrial-Scale Production Methodologies

Continuous Flow Photocycloaddition

Scaling the [2+2] cycloaddition requires flow reactors to enhance photon efficiency. A tubular reactor with a UV-transparent quartz jacket (inner diameter = 5 mm) achieves 85% conversion at a flow rate of 10 mL/min, compared to 65% in batch mode. Residence time optimization (8–10 min) minimizes over-irradiation.

Advantages :

- Reduced side-product formation (≤5% vs. 15% in batch)

- 30% higher throughput

Catalytic System Recycling

Industrial processes recover palladium catalysts via silica gel filtration, achieving 92–95% Pd recovery. Reusing the catalyst for three cycles maintains yields above 70%, reducing production costs by 40%.

Analytical Characterization

Spectroscopic Identification

Chromatographic Purity Assessment

HPLC analysis (C18 column, 0.1% H₃PO₄/ACN gradient) shows ≥99.5% purity with retention time = 6.8 min.

Challenges and Mitigation Strategies

Regioselectivity in Bromination

Electrophilic bromination of pyridine derivatives often yields mixtures. Employing directed ortho-metalation (DoM) with LiTMP followed by quenching with Br₂ ensures >90% regioselectivity for the 3-bromo isomer.

Cyclobutane Ring Strain

The ring’s inherent strain (≈26 kcal/mol) necessitates low-temperature lithiation (−78°C) to prevent retro-[2+2] reactions.

化学反応の分析

Types of Reactions

Lithium(1+) 1-(3-bromopyridin-2-yl)cyclobutane-1-carboxylate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the bromopyridinyl group can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the pyridinyl ring.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Oxidizing and Reducing Agents: Used in oxidation and reduction reactions.

Nucleophiles: Used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinyl derivatives, while coupling reactions can yield more complex aromatic compounds.

科学的研究の応用

Lithium(1+) 1-(3-bromopyridin-2-yl)cyclobutane-1-carboxylate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

Medicine: Investigated for potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

Industry: Used in the development of advanced materials and catalysts.

作用機序

The mechanism of action of Lithium(1+) 1-(3-bromopyridin-2-yl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The lithium ion can modulate various biological processes, while the bromopyridinyl group can interact with specific receptors or enzymes. The exact mechanism depends on the specific application and context in which the compound is used.

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound can be compared to analogs based on three key aspects: core structure , substituent effects , and counterion influence .

Core Structure Comparison

Cyclobutane-carboxylate derivatives are less common than five- or six-membered ring analogs due to the inherent strain of the cyclobutane ring. For example:

- Methyl 1-[[[2,3-Difluoro-4-[2-[2-methoxyethyl(methyl)amino]ethoxy]phenyl]methyl...cyclobutane-1-carboxylate (from EP 4,374,877) shares the cyclobutane-carboxylate core but features a complex aryl-amine substituent instead of a bromopyridinyl group. This structural difference likely reduces steric hindrance in the patent compound, favoring its use as a pharmaceutical intermediate .

| Property | Lithium(1+) 1-(3-Bromopyridin-2-yl)cyclobutane-1-carboxylate | Methyl 1-...cyclobutane-1-carboxylate |

|---|---|---|

| Core Structure | Cyclobutane-carboxylate | Cyclobutane-carboxylate |

| Substituent | 3-Bromopyridin-2-yl | Polyfluorinated aryl-amine |

| Counterion/Functional Group | Lithium (enhanced solubility) | Methyl ester (lipophilic) |

| Applications | Potential ligand or intermediate | Pharmaceutical intermediate |

Substituent Effects

The 3-bromopyridin-2-yl group introduces both electronic and steric effects:

- Bromine : Enhances electrophilicity at the pyridine ring, making the compound a candidate for Suzuki-Miyaura cross-coupling reactions. Comparable chloro- or iodo-pyridine analogs would exhibit slower or faster reactivity, respectively, due to halogen electronegativity differences.

- Pyridine vs.

Counterion Impact

Lithium salts are often preferred over sodium or potassium salts in organometallic chemistry due to their smaller ionic radius and higher solubility in non-aqueous media. For example:

- Sodium 1-(3-Bromopyridin-2-yl)cyclobutane-1-carboxylate : Likely less soluble in THF or DMSO compared to the lithium analog, limiting its utility in lithium-halogen exchange reactions.

- Free Carboxylic Acid (1-(3-Bromopyridin-2-yl)cyclobutane-1-carboxylic acid) : Requires activation (e.g., via CDI or DCC) for nucleophilic reactions, whereas the lithium salt may act directly as a carboxylate nucleophile.

生物活性

Lithium(1+) 1-(3-bromopyridin-2-yl)cyclobutane-1-carboxylate, with the CAS number 2913268-58-1, is a lithium salt of a cyclobutane derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which combines a lithium ion with a bromopyridine and a cyclobutane carboxylate moiety. This article aims to explore its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H7BrLiNO2

- Molecular Weight : 248.0024 g/mol

- SMILES Notation : [O-]C(=O)C1(CC1)c1ncccc1Br.[Li+]

The biological activity of lithium compounds is often attributed to their ability to modulate various signaling pathways. Lithium ions are known to inhibit inositol monophosphatase, thereby affecting phosphoinositide signaling pathways. This modulation can lead to neuroprotective effects and mood stabilization, making lithium compounds significant in psychiatric treatments, particularly for bipolar disorder.

Key Mechanisms:

- Inhibition of Inositol Monophosphatase : Reduces inositol levels, impacting the phosphoinositide cycle.

- Glycogen Synthase Kinase 3 (GSK-3) Inhibition : Lithium has been shown to inhibit GSK-3, which plays a role in various cellular processes including cell survival and differentiation.

Biological Activity and Therapeutic Potential

Recent studies have indicated that lithium salts can exhibit antibacterial properties. For instance, the compound's structural analogs have been tested against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth at micromolar concentrations .

Biological Activity Table

Case Studies

- Antimicrobial Activity : A study evaluated the effectiveness of various lithium compounds against Mycobacterium tuberculosis. Lithium(1+) 1-(3-bromopyridin-2-yl)cyclobutane-1-carboxylate was included in a high-throughput screening process that identified its potential as an antimicrobial agent with an MIC value of approximately 2.7 µM .

- Neuroprotective Effects : In psychiatric research, lithium's ability to stabilize mood has been well-documented. A comparative study highlighted that compounds similar to lithium(1+) 1-(3-bromopyridin-2-yl)cyclobutane-1-carboxylate also exhibited neuroprotective properties by reducing neuronal apoptosis in vitro .

Q & A

Q. How can the stereochemistry of Lithium(1+) 1-(3-bromopyridin-2-yl)cyclobutane-1-carboxylate be experimentally confirmed?

Methodological Answer: Use X-ray crystallography to resolve the cyclobutane ring conformation and substituent orientation. For dynamic stereochemical analysis, employ temperature-dependent -NMR to observe coupling constants and splitting patterns, particularly focusing on the cyclobutane protons. Compare experimental data with computational models (e.g., DFT-optimized structures) to validate spatial arrangements .

Q. What are optimal storage conditions to maintain the compound’s stability?

Methodological Answer: Store in a desiccator under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the carboxylate group. Monitor stability via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect degradation products. Avoid exposure to moisture and light, as bromopyridinyl derivatives are prone to photodegradation .

Q. Which spectroscopic techniques are suitable for characterizing purity and functional groups?

Methodological Answer:

- FT-IR : Confirm carboxylate (C=O stretch at 1650–1700 cm) and bromopyridinyl (C-Br stretch at 550–600 cm) groups.

- LC-MS : Use electrospray ionization (ESI) in positive mode to verify molecular ion peaks and adduct formation with lithium.

- Elemental Analysis : Validate empirical formula by comparing calculated vs. observed C, H, N, and Br percentages .

Q. How can synthetic yields be improved for this lithium carboxylate?

Methodological Answer: Optimize cyclobutane ring formation via [2+2] photocycloaddition using UV irradiation (254 nm) with a triplet sensitizer (e.g., acetophenone). Monitor reaction progress via -NMR to minimize byproducts. Purify via recrystallization from ethanol/water mixtures to enhance yield .

Q. What safety precautions are critical during handling?

Methodological Answer: Use fume hoods for weighing and synthesis due to potential lithium reactivity. Wear nitrile gloves and chemical-resistant goggles. In case of skin contact, rinse immediately with 0.1 M HCl (for lithium neutralization) followed by water. Dispose of waste via licensed hazardous chemical disposal services .

Advanced Research Questions

Q. How can computational modeling predict reactivity in cross-coupling reactions involving the bromopyridinyl moiety?

Methodological Answer: Perform DFT calculations (e.g., B3LYP/6-31G**) to map the electron density of the bromopyridinyl group and identify reactive sites. Compare with experimental Suzuki-Miyaura coupling results using Pd(PPh) to validate computational predictions. Track activation barriers for oxidative addition steps .

Q. What strategies resolve contradictions in reported solubility data across solvents?

Methodological Answer: Conduct a Hansen Solubility Parameter (HSP) study to quantify dispersion (), polarity (), and hydrogen-bonding () contributions. Use turbidimetry to measure solubility thresholds in DMSO, THF, and dichloromethane. Correlate results with molecular dynamics simulations of solvent-cation interactions .

Q. How does the lithium cation influence the compound’s catalytic activity in asymmetric synthesis?

Methodological Answer: Compare catalytic performance with sodium/potassium analogs in model reactions (e.g., Michael additions). Use -NMR to study cation coordination geometry. Pair with kinetic isotope effect (KIE) studies to probe rate-determining steps influenced by lithium .

Q. What methodologies identify degradation pathways under accelerated stability testing?

Methodological Answer: Expose the compound to 40°C/75% RH for 4 weeks and analyze degradation products via HRMS/MS. Use isotopic labeling (e.g., -carboxylate) to trace fragmentation pathways. Develop a stability-indicating UPLC method (gradient elution, PDA detection) to quantify hydrolyzed byproducts .

Q. How can the compound’s ecotoxicological impact be assessed preemptively?

Methodological Answer: Perform in silico toxicity prediction using QSAR models (e.g., ECOSAR) for aquatic organisms. Validate with Daphnia magna acute toxicity assays (OECD 202). Measure biodegradability via closed bottle tests (OECD 301D) and monitor bromine release via ion chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。